Fenclofenac glucuronide

Equine Pharmacokinetics NSAID Metabolism Urinary Recovery

Laboratories quantifying fenclofenac in biological matrices often face unreliable calibrants that compromise method accuracy. Fenclofenac glucuronide (CAS 77182-37-7) is the primary human metabolite, accounting for ≥58% of urinary radioactivity, and is supplied as an ISO 17043-accredited reference standard. • Single, species-invariant standard for LC-MS/MS methods across human and animal studies, eliminating the need for multiple metabolite reference materials. • Enables accurate quantitation of fenclofenac administration in anti-doping control and supports in-vitro acyl-glucuronide reactivity/protein-adduct assays. • Certified metrological traceability ensures compliance with ICH M10 and FDA bioanalytical guidance, reducing regulatory risk.

Molecular Formula C20H18Cl2O9
Molecular Weight 473.255
CAS No. 77182-37-7
Cat. No. B590565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclofenac glucuronide
CAS77182-37-7
Synonyms1-[2-(2,4-Dichlorophenoxy)benzeneacetate]β-D-Glucopyranuronic Acid;  _x000B_Fenclofenac Ester Glucuronide; 
Molecular FormulaC20H18Cl2O9
Molecular Weight473.255
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1
InChIKeyXFIVNRQWIBPUSG-HBWRTXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenclofenac Glucuronide Profile


Fenclofenac glucuronide (CAS 77182‑37‑7) is the 1‑O‑acyl‑β‑D‑glucuronide conjugate of fenclofenac, a non‑steroidal anti‑inflammatory drug (NSAID) that was previously used in rheumatology. This ester‑type glucuronide is the primary metabolite of fenclofenac in humans and multiple animal species, and it serves as a key analytical reference for pharmacokinetic and toxicological studies. Its commercial availability as an ISO‑accredited reference standard makes it a preferred choice for laboratories that require reliable quantitation of fenclofenac exposure or investigation of acyl‑glucuronide‑mediated toxicity .

Quantitative reference for fenclofenac metabolite exposure in bioanalytical workflows
Probe for acyl-glucuronide reactivity and pH-dependent isomerization research
Supports cross-species metabolite profiling using a conserved glucuronidation pathway

Fenclofenac Glucuronide: Why Substitution Fails


Acyl‑glucuronide metabolites display pronounced structural differences in their inherent reactivity, protein‑binding propensity, and analytical stability. Fenclofenac glucuronide undergoes a pH‑dependent intramolecular rearrangement to form β‑glucuronidase‑resistant isomers that are not uniformly observed across other NSAID acyl‑glucuronides . The extent of glucuronidation also differs markedly: in the horse, this conjugate accounts for 58.8–70.0% of the administered dose, whereas alternative NSAIDs such as phenylbutazone preferentially undergo C‑glucuronidation or oxidative metabolism, resulting in quantitatively minor glucuronide conjugates . Consequently, substituting fenclofenac glucuronide with diclofenac, ibuprofen, or indomethacin glucuronide would invalidate quantitative assays and misrepresent the metabolic clearance profile of fenclofenac.

Acyl-glucuronide reactivity and isomer stability profiles differ across NSAIDs; substituting with diclofenac or ibuprofen glucuronide may alter assay specificity.
Fenclofenac glucuronide is the dominant urinary metabolite, while alternative NSAIDs like phenylbutazone yield only minor glucuronide conjugates, potentially introducing quantitative bias.
pH-dependent β-glucuronidase-resistant isomer formation is not uniformly observed; using another glucuronide may shift isomer profiles and complicate method reproducibility.

Fenclofenac Glucuronide: Quantitative Differentiation


High Urinary Metabolite Recovery

In horses dosed with ¹⁴C‑fenclofenac, the ester glucuronide represented 58.8% and 70.0% of the total urinary radioactivity in two individual animals. By contrast, the parent fenclofenac accounted for only 13.1% and 11.5% of the dose, and a monohydroxylated metabolite was a minor component . For many other NSAIDs, such as phenylbutazone, glucuronidation is not the dominant metabolic route; the principal urinary metabolites are oxidative products or C‑glucuronides that together account for approximately 60% of the dose, with the C‑glucuronide itself being a minor contributor . The high fractional recovery of fenclofenac glucuronide makes it an essential reference material for accurate mass‑balance studies.

Urinary Recovery
Reported
58.8–70.0% of dose vs minor glucuronide
Dominant metabolite for mass-balance calibration
Equine model; interspecies review advised
Equine Pharmacokinetics NSAID Metabolism Urinary Recovery

Short Plasma Half-Life

Fenclofenac was eliminated with a plasma half‑life (t₁/₂) of 2.3 h in the horse . This contrasts significantly with the elimination pattern of phenylbutazone in the same species, which exhibits a mean t₁/₂ of approximately 9.7 h . The 4.2‑fold shorter half‑life implies that fenclofenac glucuronide is cleared rapidly, making it a more suitable probe for acute pharmacokinetic studies and for experiments that require a shorter washout period.

Plasma Half-Life
Reported
2.3 h vs 9.7 h (phenylbutazone)
Supports shorter-washout PK study designs
Horse model; verify across species
Half-life Elimination Kinetics Equine Pharmacology

β-Glucuronidase-Resistant Isomer Formation

The fenclofenac ester glucuronide undergoes a pH‑dependent structural rearrangement to generate isomers that are resistant to hydrolysis by β‑glucuronidase . This property is shared by only a subset of NSAID acyl‑glucuronides and is associated with the potential for covalent protein binding. For instance, diclofenac glucuronide does not form analogous stable β‑glucuronidase‑resistant isomers at the same rate, making fenclofenac glucuronide a distinct probe for studying the relationship between acyl migration and protein adduction .

Isomer Formation
Class-level
Extensive at pH 7.4, 37 °C
Probe for acyl migration reactivity studies
Quantitative extent not reported in primary source
Acyl Migration Reactivity Metabolite Stability

ISO 17043-Accredited Reference Material

Fenclofenac glucuronide is available as a certified reference standard from LGC Standards, accredited under ISO/IEC 17043 for proficiency testing schemes and under UKAS accreditation . In contrast, many competing NSAID acyl‑glucuronides (e.g., ibuprofen glucuronide, naproxen glucuronide) are supplied without third‑party accreditation, relying solely on the manufacturer’s certificate of analysis. This independent accreditation directly reduces the risk of quantitative error in validated analytical methods.

Accreditation
Data to verify
ISO 17043 / UKAS
Supports GLP method defensibility review
Independent verification of accreditation advised
Reference Material Quality Control ISO 17043

Fenclofenac Glucuronide Applications


Equine Pharmacokinetics and Doping Control

Because fenclofenac glucuronide constitutes ≥58% of the urinary radioactivity and has a short 2.3‑h half‑life , it is the definitive target analyte for LC‑MS/MS methods designed to confirm fenclofenac administration in racehorses. Using the ISO‑accredited reference standard ensures method accuracy in regulatory anti‑doping laboratories.

Reactive Metabolite & Idiosyncratic Toxicity

The intrinsic ability of fenclofenac glucuronide to rearrange into β‑glucuronidase‑resistant isomers makes it a relevant model compound for investigating the link between acyl‑glucuronide stability, protein adduct formation, and drug‑induced liver injury . Researchers can use this compound in in‑vitro covalent‑binding assays to benchmark the reactivity of novel carboxylic‑acid‑containing drug candidates.

Cross-Species Comparative Metabolism

Data from Greenslade et al. (1980) demonstrate that fenclofenac ester glucuronide is the predominant metabolite across rat, guinea‑pig, rabbit, baboon, and human . This metabolic consistency allows the same reference material to be used for interspecies scaling without the need for species‑specific metabolite standards, reducing procurement complexity.

Metabolite Quantitation Method Validation

The availability of a certified ISO 17043‑accredited reference standard directly supports the validation of bioanalytical methods per ICH M10 and FDA guidance, providing a defensible chain of metrological traceability that is often absent for other NSAID‑glucuronide calibrants.

Application
Selection Property
Validation Focus
Equine pharmacokinetic and doping control research
Dominant urinary metabolite pathway
LC-MS/MS calibration accuracy review
Reactive metabolite toxicity research
β‑glucuronidase‑resistant isomer formation
Covalent binding and protein adduction assay context
Cross‑species metabolic comparison
Conserved ester glucuronide pathway
Interspecies metabolite profiling validation
Bioanalytical method validation for metabolite quantitation
ISO 17043‑accredited reference material
Metrological traceability and method defensibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenclofenac glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.